molecular formula C19H22ClN3O3 B2532980 (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034300-58-6

(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Cat. No.: B2532980
CAS No.: 2034300-58-6
M. Wt: 375.85
InChI Key: SNRRJIWXRUTTRY-UHFFFAOYSA-N
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Description

(4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN2O3C_{21}H_{25}ClN_2O_3, with a molecular weight of 461.81 g/mol. It features a piperazine ring substituted with a chlorophenyl group and a methanone moiety linked to a pyridine derivative, which may contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds containing piperazine and pyridine structures often exhibit significant affinity for dopamine and serotonin receptors, which are critical in modulating mood and behavior.

  • Dopamine Receptor Interaction : Studies have shown that derivatives of piperazine can selectively bind to dopamine receptors, particularly the D4 subtype, which is implicated in several neuropsychiatric disorders. For instance, related compounds have demonstrated IC50 values as low as 0.057 nM for D4 receptor binding, indicating high potency .
  • Serotonin Receptor Modulation : The compound may also influence serotonin pathways, which are crucial for mood regulation. Selectivity for serotonin receptors can lead to potential anxiolytic or antidepressant effects.

Biological Activities

The biological activities of this compound have been evaluated in various studies:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms. For example, compounds with similar structures have shown significant activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .
  • Antimicrobial Properties : Some derivatives have been tested for antibacterial activity against common pathogens, demonstrating promising results that warrant further investigation into their potential as therapeutic agents .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Dopamine D4 Receptor Affinity : A study involving N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide found it to be highly selective for the D4 receptor compared to D2 and serotonin receptors, suggesting potential applications in treating disorders like schizophrenia .
  • Cytotoxicity against Cancer Cells : Research on piperazine derivatives indicated that modifications in the side chains significantly affected their anticancer properties. For instance, certain analogs showed enhanced cytotoxicity against various cancer cell lines, including ovarian and lung cancers .

Data Table: Biological Activity Overview

Activity TypeStudy ReferenceIC50 Value (nM)Notes
Dopamine D4 Binding 0.057High selectivity over D2 receptors
Anticancer Activity 650Effective against MCF-7 cells
Antimicrobial Activity VariesEffective against multiple bacterial strains

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C19H22ClN3O3
  • Molecular Weight : 375.85 g/mol
  • CAS Number : 2034300-58-6

The compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter receptors and potential anticancer properties.

Neurotransmitter Receptor Interaction

Many piperazine derivatives, including this compound, are known to interact with various neurotransmitter systems. Specifically:

  • Dopamine Receptors : Research indicates that compounds similar to (4-(2-Chlorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone have shown affinity for dopamine receptors, particularly the D4 receptor. This suggests potential applications in the treatment of psychiatric disorders such as schizophrenia, where modulation of dopamine signaling is crucial.

Anticancer Properties

Studies have demonstrated that modifications in piperazine compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance:

  • Certain analogs have been tested against ovarian and lung cancer cells, showing promising results in inhibiting cell proliferation. The structure of this compound may contribute to its effectiveness through specific interactions with cancer cell signaling pathways.

Case Study 1: Dopamine D4 Receptor Affinity

A study involving N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high selectivity for the D4 receptor over D2 and serotonin receptors. This selectivity indicates a potential for developing treatments targeting specific neuropsychiatric conditions.

Case Study 2: Cytotoxicity Against Cancer Cells

Research on piperazine derivatives has shown that variations in side chains can significantly influence anticancer activity. For instance, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing enhanced efficacy against certain types of tumors.

Activity TypeDescriptionReferences
Neurotransmitter InteractionAffinity for dopamine D4 receptors
Anticancer ActivityCytotoxic effects on ovarian and lung cancer cells
Mechanism of ActionModulation of signal transduction pathways

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRJIWXRUTTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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